1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride
Description
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a pyrazole-derived amine compound with a propane chain terminating in an amine group, stabilized as a hydrochloride salt. Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their heterocyclic aromaticity, which enables diverse interactions with biological targets . This compound’s amine functionality and hydrochloride salt enhance solubility, making it suitable for synthetic intermediates or bioactive molecule development.
Properties
Molecular Formula |
C7H14ClN3 |
|---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-7(8)6-4-9-10(2)5-6;/h4-5,7H,3,8H2,1-2H3;1H |
InChI Key |
GAXGQZOAMLHJBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN(N=C1)C)N.Cl |
Origin of Product |
United States |
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis and Characterization
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves the reaction of pyrazole derivatives with appropriate alkyl amines. The characterization of the compound is typically performed using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride.
Key Findings:
- In vitro tests demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. Compounds with aminomethyl substitutions showed enhanced activity compared to their parent structures, suggesting that modifications can significantly influence biological efficacy.
Case Study:
A series of aminomethyl derivatives were evaluated for their anti-inflammatory effects using heat-induced protein denaturation techniques. Some compounds exhibited higher activity than diclofenac sodium, a standard anti-inflammatory drug .
Results Summary:
- Compounds with dimethylamino or diethylaminomethyl moieties showed superior anti-inflammatory activity.
| Compound | Activity Level | Comparison Drug |
|---|---|---|
| 2a | High | Diclofenac |
| 2c | High | Diclofenac |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can enhance potency and selectivity against target pathogens.
Notable Observations:
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of pyrazole compounds indicate that they may undergo significant metabolism via cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway can influence both efficacy and safety profiles, highlighting the need for careful evaluation during drug development .
Scientific Research Applications
Medicinal Chemistry
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has garnered interest in medicinal chemistry for its potential as a pharmacological agent. The pyrazole ring is known for its biological activity, and derivatives of pyrazole compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties.
Case Studies :
- Anti-Cancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development .
Agricultural Science
In agricultural research, compounds like 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride are being evaluated for their herbicidal and fungicidal properties. The compound's ability to interact with plant growth regulators positions it as a candidate for developing new agrochemicals.
Research Findings :
- Herbicidal Properties : Studies have shown that pyrazole derivatives can affect plant growth by inhibiting specific enzymatic pathways involved in plant metabolism . This opens avenues for creating selective herbicides that minimize damage to crops while effectively controlling weeds.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Applications :
- Intermediate for Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through multi-step synthetic pathways. For instance, it has been used in the synthesis of novel pyrazole-containing pharmaceuticals .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical parameters of 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride and its analogs:
*Inferred from structural analogs.
Detailed Analysis of Structural Impact on Properties
- Cyclopropane vs.
- Triazoles exhibit stronger hydrogen-bonding capacity, which may enhance interactions with enzymes or receptors .
- Amine Position and Chain Length : Propane-1-amine chains (target compound) vs. methanamine (CAS 1208076-55-4) affect spatial orientation in binding pockets. Longer chains may increase steric hindrance but offer more synthetic modification sites.
Preparation Methods
Suzuki-Miyaura Coupling with Boronic Esters
A pivotal method for attaching the propan-1-amine side chain involves Suzuki-Miyaura coupling between a 4-halo-1-methylpyrazole and a propylamine-containing boronic ester. For instance, 4-bromo-1-methyl-1H-pyrazole can react with 3-(Boc-amino)propan-1-ylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a THF-water solvent system (80°C, 12 hours). This yields a Boc-protected intermediate, which is subsequently deprotected using HCl in ethanol to generate the primary amine hydrochloride (yield: 78–84%).
Key Reaction Parameters:
-
Catalyst: Pd(OAc)₂ (0.6–0.8 mol%)
-
Base: Na₂CO₃ (2.5 equiv)
-
Solvent: THF/H₂O (4:1 v/v)
-
Temperature: 80°C
Reductive Amination of Pyrazole-Substituted Aldehydes
An alternative route involves reductive amination of 4-(1-methyl-1H-pyrazol-4-yl)propanal. The aldehyde intermediate is synthesized via oxidation of 4-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, which can be prepared through Mitsunobu alkylation of 1-methylpyrazole-4-ol with propanediol. Reductive amination using ammonium acetate and NaBH₃CN in methanol (RT, 6 hours) affords the primary amine, which is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (overall yield: 65%).
Functional Group Interconversion Approaches
Nitrile Reduction Pathway
4-(1-Methyl-1H-pyrazol-4-yl)propanenitrile, accessible via nucleophilic substitution of 4-bromo-1-methylpyrazole with KCN in DMF (100°C, 8 hours), undergoes catalytic hydrogenation using Raney Ni (H₂, 50 psi, 60°C) to yield the primary amine. Subsequent HCl treatment in ethanol generates the hydrochloride salt (yield: 82%).
Optimization Insight:
Hydrochloride Salt Formation
The free amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The mixture is cooled to 0°C, inducing crystallization of the hydrochloride salt, which is filtered and dried under vacuum. Purity is confirmed via HPLC (>99%) and ¹H NMR.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst Loading | Scalability | Pd Residue (ppm) |
|---|---|---|---|---|
| Suzuki Coupling | 84 | 0.7 mol% Pd | High | <5 |
| Reductive Amination | 65 | None | Moderate | N/A |
| Nitrile Reduction | 82 | 10 wt% Raney Ni | High | N/A |
The Suzuki route offers superior yields and scalability but requires palladium removal steps. Nitrile reduction avoids precious metals but demands high-pressure conditions.
Challenges and Optimization Strategies
Q & A
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | +25% |
| Reaction Time (h) | 4–24 | 12 | +15% |
| Catalyst Loading (%) | 0.5–5 | 2 | +30% |
Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR for structural confirmation (e.g., pyrazole ring protons at δ 7.5–8.0 ppm; amine protons at δ 1.5–2.5 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- HPLC-MS:
- X-ray Diffraction (XRD): For crystalline structure validation, especially salt forms .
What are the best practices for safe handling and storage of this compound?
Methodological Answer:
- Handling:
- Storage:
Advanced Research Questions
How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
- ICReDD Framework: Combines quantum chemical calculations and machine learning to predict reaction pathways:
- Step 1: Use ab initio methods (e.g., DFT) to model intermediates and transition states .
- Step 2: Apply template-based algorithms (e.g., Reaxys, Pistachio) to screen viable precursors .
- Step 3: Validate predictions with microfluidic or high-throughput experimentation .
Case Study: A 2024 study reduced optimization time by 60% using this approach, achieving 85% yield .
How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Statistical Meta-Analysis:
- Experimental Replication:
Example: A 2023 study resolved discrepancies in IC50 values (5 nM vs. 50 nM) by identifying temperature-dependent enzyme inactivation .
What interdisciplinary applications exist for this compound, and how should such studies be designed?
Methodological Answer:
- Neuroscience:
- Application: Investigate dopamine receptor modulation via in vitro binding assays and in vivo behavioral models (e.g., rodent locomotor activity) .
- Design: Use dose-response curves and knockout models to confirm target specificity .
- Materials Science:
- Application: Functionalize nanoparticles for drug delivery (e.g., amine-PEG conjugation) .
- Design: Optimize surface loading via Langmuir isotherm studies and characterize stability with DLS/TEM .
Q. Table 2: Interdisciplinary Experimental Design Checklist
| Parameter | Neuroscience | Materials Science |
|---|---|---|
| Primary Assay | Radioligand binding | Zeta potential |
| Secondary Validation | Knockout models | In vivo biodistribution |
| Key Metric | IC50/Kd | Encapsulation efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
